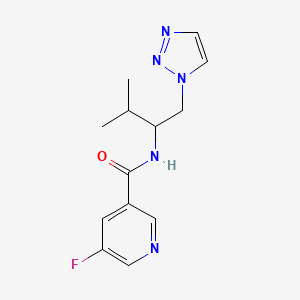
5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is a complex organic molecule that contains several functional groups. It includes a fluorine atom, a triazole ring, a butan-2-yl group, and a nicotinamide moiety .
Molecular Structure Analysis
The molecule contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the fluorine atom and the butan-2-yl group would likely have significant effects on the molecule’s overall structure and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions . The fluorine atom, being highly electronegative, could also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could affect the compound’s polarity and solubility .
Applications De Recherche Scientifique
Potential Anti-Tumor Applications
Research into co-crystals of 5-fluorouracil-nicotinamide (5-FU-NCM) highlights the potential of fluoro-nicotinamide derivatives in anti-tumor applications. These co-crystals exhibit enhanced solubility and anti-tumor effects in comparison to 5-FU alone, suggesting potential as anti-tumor drugs (Zhang et al., 2020).
Metabolic Impact
Studies on nicotinamide N-methyltransferase (NNMT) and its influence on the efficacy of cancer therapies, such as 5-fluorouracil, demonstrate the metabolic implications of nicotinamide derivatives in cancer resistance mechanisms. The modulation of NNMT activity can significantly impact the resistance of colorectal cancer cells to treatments, offering insights into overcoming drug resistance (Xie et al., 2016).
Supramolecular Chemistry and Material Science
Nicotinamide has been used in the synthesis of supramolecular arrays, illustrating its utility in material science. The formation of hydrogen-bonded supramolecular arrays from copper(II) halogenobenzoates with nicotinamide showcases the versatility of nicotinamide derivatives in creating complex structures with potential applications in catalysis, sensing, and materials science (Halaška et al., 2016).
Antiprotozoal Activity
Synthesis and evaluation of nicotinamide derivatives for their antiprotozoal activity offer another avenue of scientific research. Certain derivatives have shown significant activity against Trypanosoma and Plasmodium species, suggesting potential applications in treating protozoal infections (Ismail et al., 2003).
Enhancing Transdermal Drug Delivery
The interaction of nicotinamide with parabens has been studied for its effect on solubility, partition, and transdermal permeation. Nicotinamide's ability to form complexes with parabens and modify their solubility and skin permeability can inform the development of more effective transdermal drug delivery systems (Nicoli et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-9(2)12(8-19-4-3-16-18-19)17-13(20)10-5-11(14)7-15-6-10/h3-7,9,12H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUWNQPMYRRAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

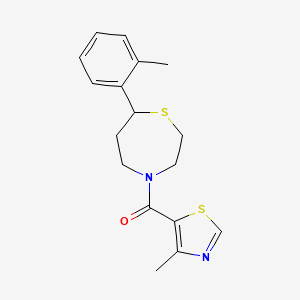
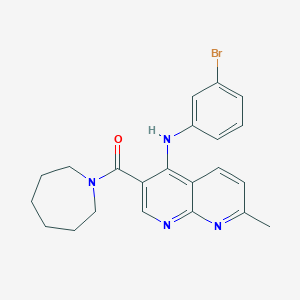
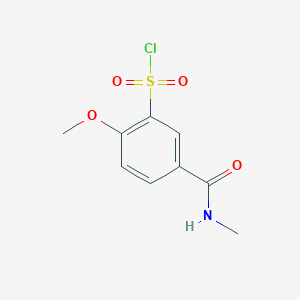
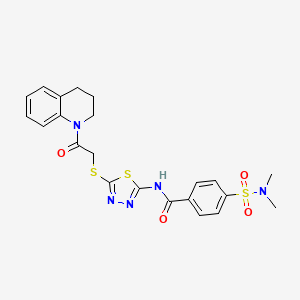
![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)
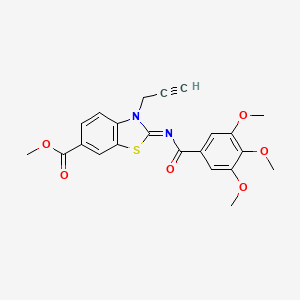
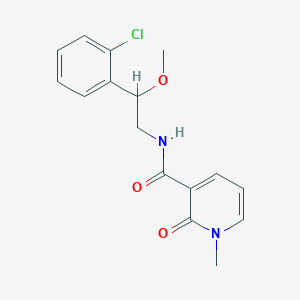
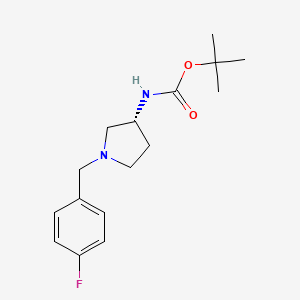
![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)
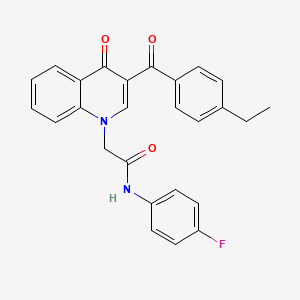
![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)
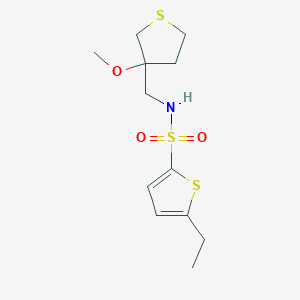
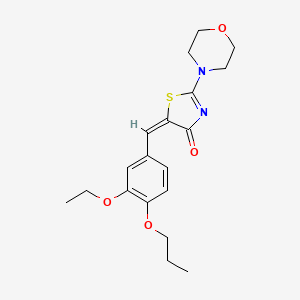
![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)